Afatinib impurity 11

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

Afatinib Impurity 11 (CAS 1402086-20-7, 2413212-17-4) is a fully characterized chiral reference standard supplied with ≥99% HPLC purity and 99.28% enantiomeric excess. Unlike generic analogs, this defined (S)-enantiomer ensures accurate quantification and regulatory compliance in ANDA submissions. Essential for stability-indicating method development (HPLC/UPLC) and QC batch release under ICH Q3A/Q3B. Avoid failed submissions by securing this precise reference material.

Molecular Formula C21H18ClFN4O3
Molecular Weight 428.8 g/mol
Cat. No. B8117034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfatinib impurity 11
Molecular FormulaC21H18ClFN4O3
Molecular Weight428.8 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C21H18ClFN4O3/c1-2-20(28)27-18-8-14-17(9-19(18)30-13-5-6-29-10-13)24-11-25-21(14)26-12-3-4-16(23)15(22)7-12/h2-4,7-9,11,13H,1,5-6,10H2,(H,27,28)(H,24,25,26)/t13-/m0/s1
InChIKeyMLHDLQIHGCIPJQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Afatinib Impurity 11: High-Purity Chiral Reference Standard for EGFR Inhibitor Analytical Method Validation and Regulatory Compliance


Afatinib Impurity 11 (CAS 1402086-20-7; also 2413212-17-4), chemically (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, is a process-related impurity of the EGFR/HER2 tyrosine kinase inhibitor afatinib [1]. It is supplied as a fully characterized reference standard with purity exceeding 99% by HPLC and enantiomeric excess (ee) of 99.28%, suitable for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing .

Why Generic Impurity Standards Cannot Substitute for Afatinib Impurity 11 in Regulatory-Compliant Analytical Workflows


Generic impurity reference standards often lack the rigorous characterization and chiral purity required for accurate quantification and compliance with ICH Q3A/Q3B guidelines. Afatinib Impurity 11 is a defined stereoisomer (S-enantiomer) whose precise identity and high enantiomeric excess are critical for resolving and quantifying this specific impurity in drug substance and drug product. Substituting with an uncharacterized or lower-purity analog can lead to inaccurate impurity profiling, failed regulatory submissions, and compromised batch release decisions [1].

Quantitative Differentiation of Afatinib Impurity 11: Purity, Chirality, and Stability Metrics vs. Common Analogs


Purity Superiority: Afatinib Impurity 11 Achieves 99.85% HPLC Purity, Exceeding Standard Industry Offerings for Related Impurities

Afatinib Impurity 11 demonstrates significantly higher HPLC purity compared to commonly procured Afatinib impurities. Selleck's lot analysis confirms 99.85% purity , and MedChemExpress reports 99.10% purity . In contrast, Afatinib Impurity A is supplied with a purity specification of >95% , and Afatinib Impurity B is available at 98% HPLC purity . The quantified difference of at least 1.1 percentage points in absolute purity (and a 4.85 percentage point gap compared to Impurity A) directly impacts the accuracy of quantitative impurity assays and the reliability of method validation studies.

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

Defined Stereochemistry and High Enantiomeric Excess (99.28% ee) Critical for Chiral Purity Assessments

Afatinib Impurity 11 is supplied as the single (S)-enantiomer with an enantiomeric excess (ee) of 99.28% [1]. This chiral purity is essential because the impurity's stereochemistry influences chromatographic retention and detection. Many alternative impurity standards are supplied as racemic mixtures or with unspecified enantiomeric composition, which can co-elute or be misidentified in chiral HPLC methods, leading to inaccurate quantification and potential regulatory findings. The defined stereochemistry ensures consistent analytical performance and reliable peak identification.

Chiral Chromatography Enantiomeric Purity Regulatory Compliance

Stability and Shipping Advantage: Room Temperature Shipping Eliminates Cold Chain Costs

Afatinib Impurity 11 from Selleck is validated for room temperature shipping, eliminating the need for costly cold chain logistics . This contrasts with many impurity reference standards that require storage and shipment at -20°C or 2-8°C to maintain stability. The validated stability at ambient shipping temperatures reduces the risk of degradation during transit and lowers the total cost of procurement for laboratories with multiple shipments.

Stability Studies Logistics Cost Efficiency

Regulatory-Ready Characterization Package Including CoA, NMR, and MS Data

Afatinib Impurity 11 is supplied with comprehensive characterization data compliant with regulatory guidelines, including Certificate of Analysis (CoA), NMR, and MS data [1]. This documentation is critical for Abbreviated New Drug Applications (ANDA) and for establishing traceability to pharmacopeial standards (USP or EP). In contrast, many alternative impurity standards provide minimal characterization or lack the detailed spectral data required for regulatory submission. The availability of this documentation streamlines method validation and reduces the burden of additional analytical characterization by the end-user.

Regulatory Submission Method Validation Quality Control

Recommended Procurement and Application Scenarios for Afatinib Impurity 11 Reference Standard


Analytical Method Development and Validation for Afatinib Drug Substance and Drug Product

Use Afatinib Impurity 11 as a primary reference standard to develop and validate stability-indicating HPLC or UPLC methods. Its high purity (≥99.10%) and well-defined stereochemistry ensure accurate calibration and resolution from the main afatinib peak, as demonstrated in forced degradation studies .

Quality Control and Batch Release Testing in Commercial Manufacturing

Employ Afatinib Impurity 11 for routine QC testing to quantify this specific process-related impurity in afatinib API and finished dosage forms. The provided CoA and spectral data (NMR, MS) support compliance with ICH Q3A/Q3B guidelines and facilitate regulatory batch release .

Regulatory Submission Support for ANDA Filings

Incorporate Afatinib Impurity 11 as a fully characterized reference standard in the impurity profile section of an Abbreviated New Drug Application (ANDA). The comprehensive characterization package, including enantiomeric excess data, addresses regulatory expectations for chiral impurity control and reduces the risk of deficiency letters .

Forced Degradation and Stability Studies

Utilize Afatinib Impurity 11 as a marker to monitor degradation pathways under ICH stress conditions (acid, base, oxidative, thermal, photolytic). Its validated stability and room temperature shipping ensure the standard arrives intact, enabling reliable comparison of degradation product profiles across different stability batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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